molecular formula C20H21NO2 B5575387 1-(9H-xanthen-9-ylcarbonyl)azepane

1-(9H-xanthen-9-ylcarbonyl)azepane

Cat. No.: B5575387
M. Wt: 307.4 g/mol
InChI Key: DGDNJCNVCSZYGY-UHFFFAOYSA-N
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Description

1-(9H-xanthen-9-ylcarbonyl)azepane, also known as XAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a research tool. XAC is a heterocyclic compound that contains both a xanthene and an azepane ring, making it a unique molecule with interesting properties.

Scientific Research Applications

Enantioselective Functionalization and Catalysis

Saturated aza-heterocycles, such as azepanes, are crucial building blocks in bioactive compounds and therapeutic agents, often used as chiral auxiliaries and ligands in asymmetric synthesis. The development of methods for enantioselective functionalization of α-methylene C–H bonds in these systems is significant for drug discovery. A study demonstrates a palladium (II)-catalyzed enantioselective α-C–H coupling process with aryl boronic acids, highlighting the synthesis's high enantioselectivities and exclusive regioselectivity for a variety of amines, including azepanes (Jain et al., 2016).

Synthetic Strategies and Biological Activities

Xanthenes, closely related to 1-(9H-xanthen-9-ylcarbonyl)azepane, serve as a foundation for various synthetic methodologies leading to biologically active compounds. These strategies focus on 9H-xanthene and derivatives, including azaxanthenes, which are bioisosteres of xanthenes. The synthetic methods discussed emphasize efficiency, safety, ecological impact, and the compounds' pharmaceutical potential, highlighting their neuroprotective, antitumor, and antimicrobial activities (Maia et al., 2020).

Azepane Ring Construction

The synthesis of pentacyclic structures incorporating the azepane ring explores different strategies, such as 7-endo-trig cyclization and cyclodehydration, to construct pyrrolo- and pyrido[1,2-a]xanthene[1,9-de]azepines. These methods emphasize the versatility of the azepane ring in creating complex nitrogen-containing heterocycles (de la Fuente & Domínguez, 2007).

Ionic Liquids and Electrochemical Applications

Azepane has been utilized to synthesize a new family of room temperature ionic liquids. These transformations offer an eco-friendly alternative to the disposal of azepane, a byproduct in the polyamide industry. The study covers the synthesis of tertiary amines and quaternary azepanium salts, investigating their physical properties and potential applications in electrochemical devices (Belhocine et al., 2011).

Green Chemistry and Material Science

Exploring tetrahydroxanthene-1,3(2H)-dione derivatives from natural sources demonstrates the potential of xanthene derivatives in developing new materials with specific biological activities. These compounds showcase the intersection of green chemistry and material science, emphasizing sustainable sources and applications in various fields (Macabeo et al., 2014).

Future Directions

Xanthones and their derivatives, including “1-(9H-xanthen-9-ylcarbonyl)azepane”, are considered promising structures for drug development . Future research may focus on further optimizing their synthesis, studying their biological activities, and exploring their potential clinical applications.

Properties

IUPAC Name

azepan-1-yl(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c22-20(21-13-7-1-2-8-14-21)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h3-6,9-12,19H,1-2,7-8,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDNJCNVCSZYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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